molecular formula C8H16ClNO3 B1241141 Tridolgosir hydrochloride CAS No. 214462-68-7

Tridolgosir hydrochloride

Cat. No.: B1241141
CAS No.: 214462-68-7
M. Wt: 209.67 g/mol
InChI Key: LIRVFCZWYJVKCV-XNJRRJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridolgosir hydrochloride is an indolizidine alkaloid derived from the plant Swainsona canescens. It is known for its potent inhibition of alpha-mannosidase II, an enzyme involved in the processing of N-linked carbohydrates in glycoproteins. This compound exhibits significant antimetastatic, antiproliferative, and immunomodulatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridolgosir hydrochloride involves the extraction of the indolizidine alkaloid from Swainsona canescens. The compound is then subjected to a series of chemical reactions to obtain the hydrochloride salt. The specific synthetic routes and reaction conditions are not widely documented, but typically involve standard organic synthesis techniques such as extraction, purification, and crystallization .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from the plant source, followed by chemical synthesis to convert the alkaloid into its hydrochloride form. This process would require optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tridolgosir hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Tridolgosir hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Tridolgosir hydrochloride exerts its effects by competitively inhibiting alpha-mannosidase II. This enzyme processes N-linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. By inhibiting this enzyme, this compound reduces the formation of highly branched carbohydrate structures that bind to lectin-phytohemagglutinin. This inhibition results in decreased tumor aggressiveness and metastatic potential, as well as increased susceptibility of tumor cells to immune system attack .

Comparison with Similar Compounds

Tridolgosir hydrochloride belongs to the class of indolizidine alkaloids. Similar compounds include:

This compound is unique in its specific inhibition of alpha-mannosidase II and its potent antimetastatic and immunomodulatory activities, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Tridolgosir hydrochloride, an indolizidine alkaloid derived from the plant Swainsona canescens, exhibits significant biological activity, primarily through its role as a potent inhibitor of Golgi alpha-mannosidase II (alphaMII). This compound has garnered interest for its potential therapeutic applications, particularly in oncology, due to its antimetastatic, antiproliferative, and immunomodulatory properties.

This compound functions by competitively inhibiting alphaMII, which is crucial for processing N-linked carbohydrates of glycoproteins within the Golgi apparatus. This inhibition leads to the production of hybrid-type carbohydrates on the cell surface, which can enhance immune responses and reduce tumor aggressiveness. The altered glycosylation patterns associated with this compound have been linked to decreased metastatic potential in various cancers.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Effects : Inhibition of tumor growth and metastasis in various cancer models.
  • Immunomodulation : Enhancement of lymphocyte activation and immune response.
  • Glycosylation Alteration : Induction of hybrid-type glycans affecting cellular interactions.

In Vitro Studies

Tridolgosir has demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, studies show that it can inhibit C6 glioma cells with an IC50 value of approximately 0.05 µg/mL within 24 hours .

In Vivo Studies

In animal models, Tridolgosir has been shown to:

  • Reduce tumor growth in immunodeficient mice with sarcoma.
  • Prevent lung metastasis in melanoma models while restoring immune function .

Clinical Trials

Clinical investigations into this compound have yielded mixed results:

  • A Phase I trial indicated some efficacy, with one patient experiencing significant tumor remission .
  • A Phase II trial involving patients with advanced renal cell carcinoma showed no substantial anti-tumor activity despite initial promise .

Summary of Clinical Data

Study TypePatient PopulationKey Findings
Phase I16 patientsSome tumor remissions; dose-dependent inhibition of alphaMII
Phase II17 patientsNo significant anti-tumor activity observed

Safety and Adverse Effects

Common adverse effects reported during clinical trials include fatigue, nausea, and elevated liver enzymes (AST). These effects were generally mild but highlight the need for careful monitoring during treatment .

Case Studies

  • Case Study 1 : A patient with head and neck cancer showed over 50% tumor reduction after treatment with this compound, indicating potential for specific cancer types.
  • Case Study 2 : In a cohort study involving patients with metastatic renal cell carcinoma, no significant improvement was noted, suggesting variability in response based on cancer type or genetic factors .

Properties

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-5-2-1-3-9-4-6(11)8(12)7(5)9;/h5-8,10-12H,1-4H2;1H/t5-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVFCZWYJVKCV-XNJRRJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175722
Record name Tridolgosir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214462-68-7
Record name Tridolgosir hydrochloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214462687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridolgosir hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIDOLGOSIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KR51ES9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tridolgosir hydrochloride
Reactant of Route 2
Tridolgosir hydrochloride
Reactant of Route 3
Tridolgosir hydrochloride
Reactant of Route 4
Tridolgosir hydrochloride
Reactant of Route 5
Tridolgosir hydrochloride
Reactant of Route 6
Tridolgosir hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.